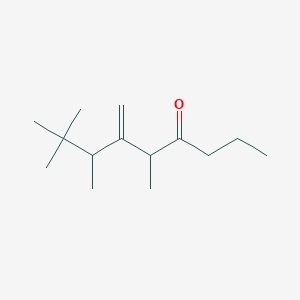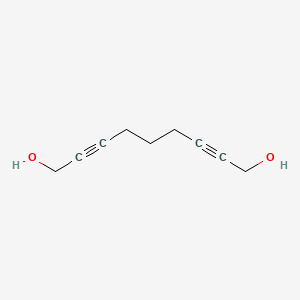
Nona-2,7-diyne-1,9-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nona-2,7-diyne-1,9-diol is an organic compound with the molecular formula C9H12O2 It is characterized by the presence of two triple bonds (diynes) and two hydroxyl groups (diols) located at the terminal positions of the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Nona-2,7-diyne-1,9-diol can be synthesized through various methods. One common approach involves the homocoupling of terminal alkynes using a catalytic system. For instance, a mixture of copper(II) chloride (CuCl2) and triethylamine (Et3N) can be used to facilitate the reaction. The reaction is typically carried out at elevated temperatures (around 60°C) in the presence of air for several hours. After the reaction, the product is purified using silica gel chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Nona-2,7-diyne-1,9-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides.
Scientific Research Applications
Nona-2,7-diyne-1,9-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including polymers and materials with unique electronic properties.
Biology: It can be used in the study of enzyme-catalyzed reactions involving diols and alkynes.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of nona-2,7-diyne-1,9-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the triple bonds can participate in cycloaddition reactions. These interactions can lead to the formation of new chemical bonds and the modification of molecular structures, which are essential for its applications in synthesis and materials science .
Comparison with Similar Compounds
Similar Compounds
Deca-2,8-diyne-1,10-diol: Similar structure with an additional carbon atom.
Hexa-1,5-diyne-3,4-diol: Shorter carbon chain with similar functional groups.
Octa-2,7-diyne-1,8-diol: Similar structure with a different carbon chain length.
Uniqueness
Nona-2,7-diyne-1,9-diol is unique due to its specific carbon chain length and the positioning of the triple bonds and hydroxyl groups. This unique structure imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in synthesis and materials science .
Properties
CAS No. |
81077-35-2 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
nona-2,7-diyne-1,9-diol |
InChI |
InChI=1S/C9H12O2/c10-8-6-4-2-1-3-5-7-9-11/h10-11H,1-3,8-9H2 |
InChI Key |
HWQIHDIYQBAZBR-UHFFFAOYSA-N |
Canonical SMILES |
C(CC#CCO)CC#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


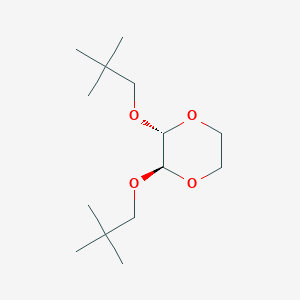

![Acetic acid, 2,2'-[(5-methyl-1,3-phenylene)bis(oxy)]bis-](/img/structure/B14414651.png)
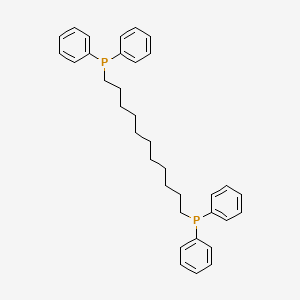
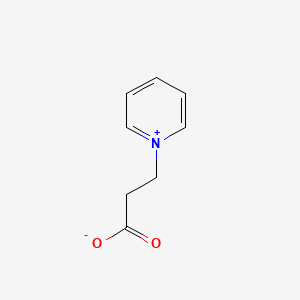
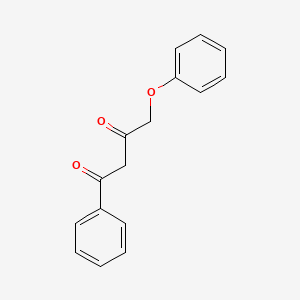
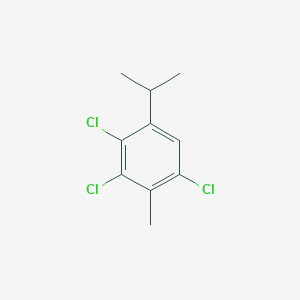
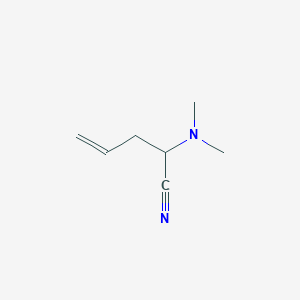
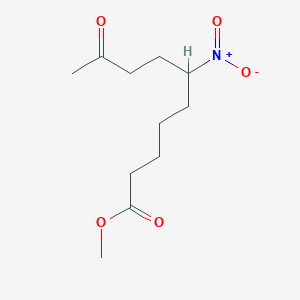
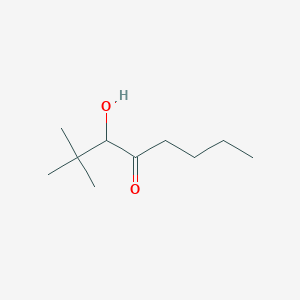
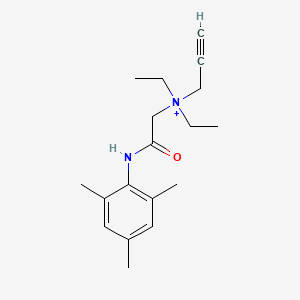
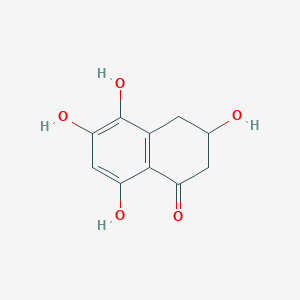
![Phosphonic acid, [(4-chlorophenyl)cyanomethyl]-, diethyl ester](/img/structure/B14414740.png)
